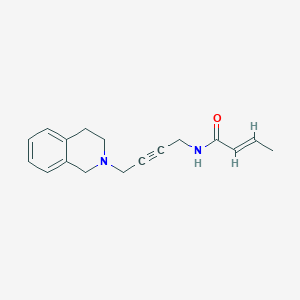![molecular formula C15H14F4N4O2 B6504514 N-(2-fluorophenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide CAS No. 1396814-01-9](/img/structure/B6504514.png)
N-(2-fluorophenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a complex organic compound characterized by its unique structural features, including a fluorophenyl group, a trifluoromethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the fluorophenyl group and the trifluoromethyl group. These groups are then combined with the piperidine ring through a series of reactions, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. It may be used to develop new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-fluorophenyl)-3-(trifluoromethyl)piperidine-1-carboxamide
N-(2-fluorophenyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
N-(2-fluorophenyl)-3-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Uniqueness: N-(2-fluorophenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide stands out due to its trifluoromethyl group, which enhances its chemical stability and biological activity compared to similar compounds. This unique feature makes it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N4O2/c16-10-5-1-2-6-11(10)20-14(24)23-7-3-4-9(8-23)12-21-22-13(25-12)15(17,18)19/h1-2,5-6,9H,3-4,7-8H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDCJRUQQNBNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2F)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide](/img/structure/B6504451.png)
![N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]pyridine-3-carboxamide](/img/structure/B6504459.png)
![5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B6504461.png)
![5-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide](/img/structure/B6504464.png)
![1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-3-(thiophen-2-yl)urea](/img/structure/B6504469.png)

![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6504473.png)
![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide](/img/structure/B6504475.png)
![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenylacetamide](/img/structure/B6504482.png)
![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-(2-chlorophenyl)acetamide](/img/structure/B6504486.png)
![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6504489.png)
![1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea](/img/structure/B6504491.png)
![3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6504531.png)
